![molecular formula C14H20N4O4S B2623276 Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 332103-35-2](/img/structure/B2623276.png)
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as EBSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of the target molecule and the sulfur atom of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. This results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reduce the activity of nuclear factor-kappa B (NF-κB) in vitro. Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has also been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate in lab experiments is its high sensitivity and selectivity for thiols. It also has a low toxicity profile and is relatively easy to synthesize. However, one of the main limitations of using Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. One area of interest is the development of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate-based probes for the detection of thiols in vivo. Another potential application is the use of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is also needed to fully understand the mechanism of action of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate and its potential interactions with other molecules in biological systems.
Conclusion:
In conclusion, Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its high sensitivity and selectivity for thiols make it a promising candidate for the development of fluorescent probes and therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
Synthesemethoden
The synthesis of Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate involves the reaction of ethyl 2-bromoacetate with 7-butyl-3-methyl-1,3,8-trioxo-2,6-purinedithiol in the presence of a base. The resulting product is then purified through recrystallization to obtain Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate in its pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-4-6-7-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-8-9(19)22-5-2/h4-8H2,1-3H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYZZXAGCLHERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.